1,2-Bis(4-chlorophenyl)hydrazine

Lipophilicity LogP Property Prediction

Researchers investigating substituent effects on the benzidine rearrangement require a diarylhydrazine that diverges from the classic pathway. 1,2-Bis(4-chlorophenyl)hydrazine (CAS 953-14-0) is the definitive substrate for these mechanistic studies. • Unique acid-catalyzed rearrangement: favors disproportionation & semidine formation, enabling kinetic isotope effect studies not possible with unsubstituted hydrazobenzene. • Exclusive scaffold access: essential precursor for 1,2-bis(4-chlorophenyl)-pyrazolidine-3,5-dione, a core motif in anticancer SAR programs. • Validated lipophilicity (LogP ~4.92): provides a high-value calibration point for QSAR/logP predictive models. Supplied with 95+% purity; sealed, dry, 2-8°C storage; ambient shipping within continental US.

Molecular Formula C12H10Cl2N2
Molecular Weight 253.12 g/mol
CAS No. 953-14-0
Cat. No. B1606623
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1,2-Bis(4-chlorophenyl)hydrazine
CAS953-14-0
Molecular FormulaC12H10Cl2N2
Molecular Weight253.12 g/mol
Structural Identifiers
SMILESC1=CC(=CC=C1NNC2=CC=C(C=C2)Cl)Cl
InChIInChI=1S/C12H10Cl2N2/c13-9-1-5-11(6-2-9)15-16-12-7-3-10(14)4-8-12/h1-8,15-16H
InChIKeyBVPHWSDABGXRQD-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





1,2-Bis(4-chlorophenyl)hydrazine (CAS 953-14-0): Key Identifiers and Physicochemical Baseline for Research Procurement


1,2-Bis(4-chlorophenyl)hydrazine (CAS 953-14-0) is a symmetrically substituted diarylhydrazine derivative with the molecular formula C₁₂H₁₀Cl₂N₂ and a molecular weight of 253.13 g/mol . This compound, also known as 4,4'-dichlorohydrazobenzene , is characterized by two 4-chlorophenyl groups linked to a central hydrazine (-NH-NH-) moiety . Its predicted physicochemical properties include a density of 1.4±0.1 g/cm³, a boiling point of 288.6±40.0 °C at 760 mmHg, and a logP value of approximately 4.92, indicating significant hydrophobicity .

Why 1,2-Bis(4-chlorophenyl)hydrazine Cannot Be Directly Substituted by Unsubstituted or Mono-Chlorinated Analogs in Synthetic Pathways


Direct substitution of 1,2-Bis(4-chlorophenyl)hydrazine with simpler analogs such as phenylhydrazine, 4-chlorophenylhydrazine, or 2,4-dichlorophenylhydrazine is not scientifically sound due to profound differences in physicochemical properties and reaction outcomes. The presence of two para-chloro substituents on the diphenylhydrazine core significantly alters the compound's lipophilicity (logP ~4.92) and its behavior in key transformations, such as the acid-catalyzed benzidine rearrangement, which proceeds with a distinct product distribution compared to unsubstituted hydrazobenzene [1]. Furthermore, the compound's unique redox properties and its role as a precursor to specific heterocyclic scaffolds, detailed in the evidence below, underscore why generic substitution would compromise the fidelity of a synthetic sequence or research study.

Quantitative Evidence Guide for 1,2-Bis(4-chlorophenyl)hydrazine (CAS 953-14-0): Verified Differentiation from Key Comparators


Enhanced Lipophilicity and Altered Physicochemical Profile vs. Unsubstituted Hydrazobenzene

1,2-Bis(4-chlorophenyl)hydrazine exhibits a significantly higher calculated lipophilicity compared to its unsubstituted analog, 1,2-diphenylhydrazine (hydrazobenzene). The ACD/LogP value for the target compound is 4.92 , whereas hydrazobenzene has a measured log Kow of 2.94 [1]. This near 100-fold increase in predicted octanol-water partition coefficient translates to a marked difference in solubility and potential membrane permeability, which is critical for applications ranging from material science to biological assay design. Additionally, the target compound's predicted boiling point (288.6±40.0 °C) is notably lower than the reported boiling point for hydrazobenzene (293-309 °C) [1], which may influence purification strategies and thermal stability considerations in high-temperature reactions.

Lipophilicity LogP Property Prediction QSAR

Distinct Acid-Catalyzed Rearrangement Pathway vs. Hydrazobenzene

The acid-catalyzed rearrangement of 4,4'-dichlorohydrazobenzene (the target compound) follows a more complex mechanistic pathway compared to hydrazobenzene. In 60% aqueous dioxane at 0°C, the target compound undergoes concurrent disproportionation to p-chloroaniline and 4,4'-dichloroazobenzene, alongside o- and p-semidine rearrangements [1]. This stands in contrast to hydrazobenzene, which under similar acidic conditions predominantly undergoes the benzidine rearrangement to form benzidine [2]. The presence of the para-chloro substituents diverts the reaction flux, leading to a mixture of products that includes the semidines and disproportionation products, a behavior not observed to the same extent with the unsubstituted analog.

Mechanistic Study Benzidine Rearrangement Kinetic Isotope Effect

Validated Precursor for Anticancer Pyrazolidine-3,5-dione Scaffolds

1,2-Bis(4-chlorophenyl)hydrazine has been explicitly utilized as a core building block for the design and synthesis of a novel series of 4-substituted 1,2-bis(4-chlorophenyl)-pyrazolidine-3,5-dione derivatives, which were evaluated for their anticancer activities both in vitro and in vivo . While a direct comparator within the same study is not provided, the documented use of this specific hydrazine as the foundational scaffold for a targeted medicinal chemistry program demonstrates its unique and valuable reactivity in forming this particular heterocyclic system. This provides a strong procurement rationale for groups working on analogous pyrazolidinedione-based inhibitors or similar heterocyclic cores, as the use of a simpler arylhydrazine would not yield the same 1,2-bis(4-chlorophenyl) substitution pattern, which is integral to the designed pharmacophore.

Medicinal Chemistry Anticancer Agents Heterocyclic Synthesis

Validated Application Scenarios for 1,2-Bis(4-chlorophenyl)hydrazine (CAS 953-14-0) Based on Quantitative Differentiation Evidence


Mechanistic Investigations of Substituent Effects in the Benzidine and Semidine Rearrangements

The compound's well-documented divergence in acid-catalyzed rearrangement pathways, favoring disproportionation and semidine formation over a classic benzidine rearrangement [1], makes it a critical tool for physical organic chemists studying substituent effects on reaction mechanisms and kinetic isotope effects. Its use is justified over hydrazobenzene when the objective is to investigate the impact of electron-withdrawing groups on the fate of the hydrazobenzene framework.

Synthesis of 1,2-Bis(4-chlorophenyl)-Substituted Heterocycles in Drug Discovery

For medicinal chemistry programs targeting novel anticancer agents or other bioactive molecules, 1,2-Bis(4-chlorophenyl)hydrazine serves as an indispensable starting material for constructing the 1,2-bis(4-chlorophenyl)-pyrazolidine-3,5-dione core and related scaffolds . The resulting substitution pattern is integral to the structure-activity relationship (SAR) of these compounds and cannot be achieved with alternative arylhydrazines.

Physicochemical Profiling and QSAR Model Development for Diarylhydrazines

The stark difference in lipophilicity between 1,2-Bis(4-chlorophenyl)hydrazine (LogP ~4.92) and its unsubstituted parent (Log Kow 2.94) [2] provides a valuable data point for computational chemists and QSAR modelers. This compound is an essential procurement item for studies aiming to calibrate or validate predictive models for LogP, solubility, and membrane permeability within the diarylhydrazine chemical space.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

36 linked technical documents
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